Tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-[[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]acetyl]amino]-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate
Description
This compound (CAS: 2446474-11-7) is a complex peptide derivative with a molecular formula of C₄₄H₇₂N₆O₁₁ and a molecular weight of 861.1 g/mol . Its structure includes:
- A Boc (tert-butoxycarbonyl) -protected N-methylalanine residue.
- A cyclohexylglycine (Chg) moiety, enhancing hydrophobicity and conformational stability.
- A cis-4-substituted proline with a PEG5 linker ([2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]acetyl]), improving aqueous solubility and pharmacokinetics.
- An (R)-1,2,3,4-tetrahydronaphthalen-1-yl group, likely serving as an E3 ligase-binding motif in PROTAC (proteolysis-targeting chimera) applications.
The compound is stored at 2–8°C and is available in purities ≥95% or 98%, with packaging tailored to research needs (1 mg to 1 g) .
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-[[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]acetyl]amino]-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H68N6O10/c1-29(47(5)41(53)58-42(2,3)4)38(50)46-37(31-13-7-6-8-14-31)40(52)48-27-32(44-36(49)28-57-25-24-56-23-22-55-21-20-54-19-18-43)26-35(48)39(51)45-34-17-11-15-30-12-9-10-16-33(30)34/h9-10,12,16,29,31-32,34-35,37H,6-8,11,13-15,17-28,43H2,1-5H3,(H,44,49)(H,45,51)(H,46,50)/t29-,32-,34+,35-,37-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDABGWUXFFTGQ-MLSLTINKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C1CCCCC1)C(=O)N2CC(CC2C(=O)NC3CCCC4=CC=CC=C34)NC(=O)COCCOCCOCCOCCN)N(C)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2C[C@H](C[C@H]2C(=O)N[C@@H]3CCCC4=CC=CC=C34)NC(=O)COCCOCCOCCOCCN)N(C)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H68N6O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
817.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-[[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]acetyl]amino]-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate is a complex organic compound with potential therapeutic applications. Understanding its biological activity is essential for evaluating its efficacy and safety in clinical settings. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Formula: C29H46N4O6
Molecular Weight: 546.71 g/mol
SMILES Notation: A detailed SMILES representation can be found in chemical databases for structural analysis.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. Its structural components suggest possible interactions with bacterial cell walls and inhibition of key metabolic pathways.
In Vitro Studies:
- Gram-negative Bacteria: The compound demonstrated significant activity against various strains of Escherichia coli and Klebsiella pneumoniae, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.
- Gram-positive Bacteria: Activity against Staphylococcus aureus was also noted, though less potent than against Gram-negative strains.
Antifungal Activity
The compound's antifungal properties were evaluated against several fungal strains, revealing moderate effectiveness. The structure indicates potential interactions with ergosterol synthesis pathways.
The mechanisms underlying the biological activity of this compound are multifaceted:
- Inhibition of Enzymatic Pathways: The presence of carbamate and amine functionalities suggests inhibition of enzymes involved in bacterial cell wall synthesis.
- Membrane Disruption: Structural components may interact with microbial membranes, leading to increased permeability and cell lysis.
- Targeting Metabolic Pathways: The compound may interfere with metabolic pathways critical for microbial survival, such as amino acid biosynthesis.
Case Study 1: Efficacy Against Multidrug-resistant Strains
A recent study investigated the efficacy of the compound against multidrug-resistant strains of K. pneumoniae. The results indicated that the compound retained significant antimicrobial activity even in resistant strains, suggesting a potential role in treating infections where conventional antibiotics fail.
Case Study 2: Synergistic Effects
Another study explored the synergistic effects of this compound when combined with existing antibiotics like meropenem. Results showed enhanced efficacy against resistant strains, indicating potential for use in combination therapies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key features of the target compound with structurally related tert-butyl carbamate derivatives:
Key Differences and Implications
Linker Design: The PEG5 linker in the target compound provides superior aqueous solubility compared to the chlorinated alkyl chains in Compounds 91–94 . However, chlorinated linkers may improve lipophilicity and blood-brain barrier penetration.
Stereochemistry and Binding :
- The (2S,4S)-proline and (R)-tetrahydronaphthylamine groups in the target compound are critical for chiral recognition in E3 ligase binding, a feature shared with Compounds 91–94 .
Synthesis and Stability :
- The target compound’s synthesis likely follows multi-step protocols involving Boc protection, similar to intermediates in (e.g., palladium-catalyzed couplings) .
- Storage at 2–8°C (target compound) vs. room-temperature-stable analogs (e.g., ) highlights its sensitivity to thermal degradation .
Biological Activity :
- The PEG5 linker may extend half-life in vivo by reducing renal clearance, whereas shorter linkers (e.g., 5-chloropentyl in Compound 91) could optimize proteasome recruitment efficiency .
Q & A
How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
Methodological Answer:
The synthesis of this complex molecule involves multiple stereocenters (e.g., 2S,4S pyrrolidine) and functional groups (e.g., tetraethylene glycol chain). Key strategies include:
- Solvent selection : Dichloromethane or acetonitrile improves solubility and reaction kinetics .
- Temperature/pH control : Maintaining low temperatures (0–5°C) during carbamate coupling minimizes side reactions .
- High-throughput screening : Automated platforms can rapidly test reaction conditions (e.g., catalyst loading, stoichiometry) to identify optimal parameters .
- Bayesian optimization : Machine learning algorithms predict high-yield conditions by iteratively refining reaction variables (e.g., time, solvent ratio) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
